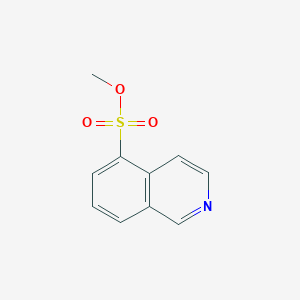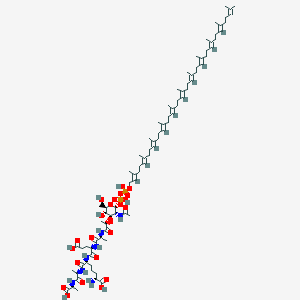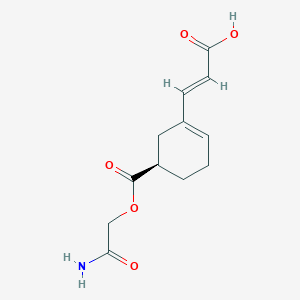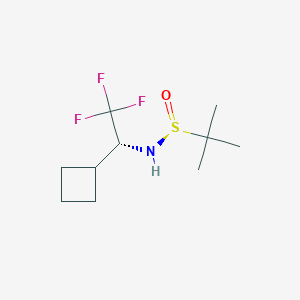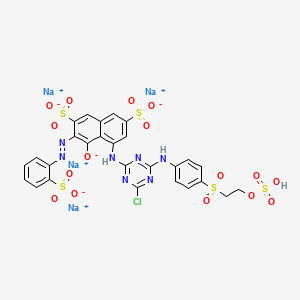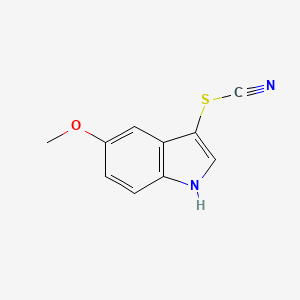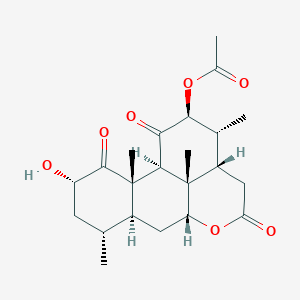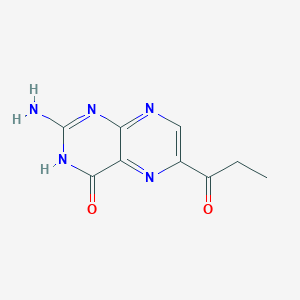
Dehydrodeoxysepiapterin
Overview
Description
Dehydrodeoxysepiapterin, also known as this compound, is a useful research compound. Its molecular formula is C9H9N5O2 and its molecular weight is 219.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Pterins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
6-Propionylpterin, also known as 2-amino-6-propanoyl-3H-pteridin-4-one or Dehydrodeoxysepiapterin, has been studied for its anticancer efficacy . The primary target of this compound is cancer cells, specifically those induced by Dalton’s Lymphoma Ascites (DLA) . The compound is believed to enhance the activity of inducible nitric oxide synthase (iNOS), leading to an increased production of nitric oxide (NO), a molecule known to induce apoptosis in cancer cells .
Mode of Action
The compound interacts with its targets by inducing apoptosis, a form of programmed cell death . This is achieved through the upregulation of the Mdm2 gene, which inhibits the expression of the p53 gene, a key player in cell cycle regulation and apoptosis . The downregulation of p53 is believed to be a result of Mdm2 blocking its transcriptional activity .
Biochemical Pathways
The action of 6-Propionylpterin affects several biochemical pathways. The compound’s administration is thought to enhance the activity of iNOS, leading to an increased production of NO . This, in turn, initiates a cascade of events, including the downregulation of Bcl2, a protein that prevents apoptosis, and the activation of Caspase 2 and Cytochrome c . These proteins play crucial roles in the induction of apoptosis .
Pharmacokinetics
It has been administered via intraperitoneal injection in experimental settings
Result of Action
The result of 6-Propionylpterin’s action is the induction of apoptosis in cancer cells . This is achieved through a series of molecular and cellular changes, including the upregulation of Mdm2, the downregulation of p53 and Bcl2, and the activation of Caspase 2 and Cytochrome c . These changes lead to cell shrinking, membrane blebbing, and ultimately, cell death .
Action Environment
It is known that the compound has been purified from a native strain of bacillus subtilis , suggesting that its production and stability may be influenced by the conditions in which this bacterium is cultured
Biochemical Analysis
Biochemical Properties
Dehydrodeoxysepiapterin is involved in several biochemical reactions, particularly those involving tetrahydrobiopterin-dependent enzymes. It interacts with enzymes such as 6-pyruvoyltetrahydropterin synthase and sepiapterin synthase. The enzymatic conversion of 7,8-dihydro-6-hydroxymethylpterin to this compound is catalyzed by 6-pyruvoyltetrahydropterin synthase. Subsequently, this compound is hydroxylated to form sepiapterin by sepiapterin synthase. These interactions are crucial for the biosynthesis of tetrahydrobiopterin, which is essential for the proper functioning of nitric oxide synthase and other enzymes involved in neurotransmitter synthesis.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as a precursor for sepiapterin, which enhances the activity of nitric oxide synthase, leading to increased production of nitric oxide. Nitric oxide is a signaling molecule involved in vasodilation, neurotransmission, and immune function. The presence of this compound in cells can thus impact these processes by modulating the levels of nitric oxide and other related molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a precursor for sepiapterin. The conversion of this compound to sepiapterin involves binding interactions with specific enzymes, such as sepiapterin synthase. This conversion enhances the activity of nitric oxide synthase, leading to increased production of nitric oxide. Additionally, this compound may influence gene expression by modulating the levels of tetrahydrobiopterin, which is involved in the synthesis of neurotransmitters like dopamine and serotonin.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the stability of this compound can be influenced by factors such as temperature and pH . Over time, this compound may degrade, leading to changes in its effects on cellular function. Long-term studies in vitro and in vivo have observed that this compound can have sustained effects on nitric oxide production and related cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can enhance the activity of nitric oxide synthase and increase nitric oxide production . At higher doses, it may exhibit toxic or adverse effects, such as oxidative stress and cellular damage . Threshold effects have been observed, where the beneficial effects of this compound are seen at specific dosage ranges, while higher doses lead to detrimental outcomes .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the biosynthesis of tetrahydrobiopterin. It is converted to sepiapterin by the enzyme sepiapterin synthase, which then serves as a cofactor for nitric oxide synthase. This pathway is crucial for the production of nitric oxide and the synthesis of neurotransmitters like dopamine and serotonin. The interactions of this compound with these enzymes and cofactors play a significant role in regulating metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms . It can be transported across cell membranes via specific transporters or binding proteins . The distribution of this compound within cells can affect its localization and accumulation, influencing its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its role in cellular processes.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall role in cellular processes . Understanding the factors that determine the subcellular localization of this compound is crucial for comprehending its biochemical and cellular effects.
Properties
IUPAC Name |
2-amino-6-propanoyl-3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-2-5(15)4-3-11-7-6(12-4)8(16)14-9(10)13-7/h3H,2H2,1H3,(H3,10,11,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPMJRCSEEHRFIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C2C(=N1)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00555146 | |
| Record name | 2-Amino-6-propanoylpteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71014-28-3 | |
| Record name | 6-Propionylpterin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071014283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-6-propanoylpteridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00555146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-PROPIONYLPTERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3RYK5TF4D6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the proposed mechanisms of action for 6-propionylpterin's anticancer activity?
A1: Research suggests that 6-propionylpterin might exert its anticancer effects through a pathway involving the protein Mdm2. In a study using a native strain of Bacillus subtilis as a source for 6-propionylpterin and a DLA-induced mice model, researchers observed an upregulation of the mdm2 gene alongside a downregulation of the p53 gene in treated cells. [] Mdm2 is known to negatively regulate p53, a critical tumor suppressor protein, by inhibiting its transcriptional activity, promoting its nuclear export, and accelerating its degradation. [] This interaction suggests a potential mechanism where 6-propionylpterin, via Mdm2 upregulation, could suppress p53, thereby potentially contributing to the observed anticancer activity.
Q2: How does 6-propionylpterin impact angiogenesis in cancer models?
A2: The research indicates that 6-propionylpterin may exhibit anti-angiogenic properties. In the DLA-induced mice model, administration of 6-propionylpterin led to a visible reduction in angiogenesis. [] While the exact mechanism remains to be fully elucidated, this observation aligns with previous findings on sepiapterin, a precursor to tetrahydrobiopterin, which has been shown to inhibit vascular endothelial growth factor A (VEGF-A)-induced proliferation and adhesion of human umbilical vein endothelial cells (HUVECs) by downregulating VEGFR-2 signaling pathways. [] Since angiogenesis, the formation of new blood vessels, plays a crucial role in tumor growth and metastasis, the observed anti-angiogenic effects of 6-propionylpterin could contribute to its overall anticancer activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}methylidene)cyclohexane-1,3-dione](/img/structure/B1494693.png)
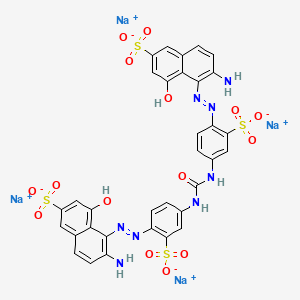
![(4AR,6S,7R,8S,8aR)-8-(naphthalen-2-ylmethoxy)-2-phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxin-7-yl benzoate](/img/structure/B1494698.png)
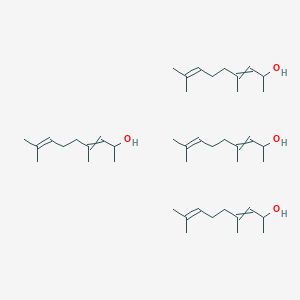
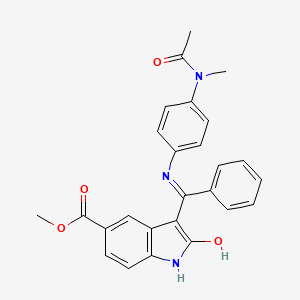
![1-Cyclohexyl-4-[3-(1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl)propyl]piperazinedihydrochloride](/img/structure/B1494710.png)
![2-[3-Fluoro-5-(trifluoromethyl)thiophen-2-yl]-2-methylpropanoic acid](/img/structure/B1494713.png)
